N-Methoxy-N-methyl-4-(5-methylpyrrolidin-3-yl)benzamide
Description
N-Methoxy-N-methyl-4-(5-methylpyrrolidin-3-yl)benzamide is a benzamide derivative characterized by a methoxy-methylamine group at the N-position and a 5-methylpyrrolidin-3-yl substituent at the para position of the benzamide core. The N-methoxy-N-methyl (Weinreb amide) group is a hallmark of intermediates in ketone synthesis, enabling nucleophilic acyl substitutions . The 5-methylpyrrolidine moiety may confer conformational rigidity and influence bioactivity through hydrogen bonding or steric effects, as seen in related compounds with cyclic amine substituents .
Properties
Molecular Formula |
C14H20N2O2 |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
N-methoxy-N-methyl-4-(5-methylpyrrolidin-3-yl)benzamide |
InChI |
InChI=1S/C14H20N2O2/c1-10-8-13(9-15-10)11-4-6-12(7-5-11)14(17)16(2)18-3/h4-7,10,13,15H,8-9H2,1-3H3 |
InChI Key |
ORBNMCXVDABCEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN1)C2=CC=C(C=C2)C(=O)N(C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methoxy-N-methyl-4-(5-methylpyrrolidin-3-yl)benzamide typically involves the reaction of N-methylbenzoyl chloride with methanol in the presence of a base to form N-methoxy-N-methylbenzamide. This intermediate is then reacted with 5-methylpyrrolidine under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving precise control of reaction conditions such as temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
N-Methoxy-N-methyl-4-(5-methylpyrrolidin-3-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-Methoxy-N-methyl-4-(5-methylpyrrolidin-3-yl)benzamide has several applications in scientific research:
Chemistry: It is used as a reagent or intermediate in the synthesis of other organic compounds.
Biology: The compound may be used in studies involving enzyme interactions or as a probe in biochemical assays.
Industry: It can be used as a stabilizer or additive in various industrial processes.
Mechanism of Action
The mechanism of action of N-Methoxy-N-methyl-4-(5-methylpyrrolidin-3-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural Features and Functional Roles
Key Observations :
- The Weinreb amide group (N-methoxy-N-methyl) in the target compound and facilitates synthetic utility, enabling access to ketones or aldehydes via Grignard or organolithium reactions.
- The 5-methylpyrrolidine substituent may enhance solubility and target engagement compared to bulkier groups like trifluoromethyl () or carboxyphenyl (). Pyrrolidine’s secondary amine could participate in hydrogen bonding, akin to the hydroxyl group in .
- Bioactivity: Compounds with carboxyphenyl or acylamino groups (e.g., ) exhibit PCAF HAT inhibition (67–79% at 100 μM), suggesting that the target compound’s pyrrolidine might modulate similar pathways if paired with appropriate pharmacophores.
Pharmacological and Biochemical Implications
- PCAF HAT Inhibition: Analogs with long acyl chains (e.g., ) show higher inhibition (72–79%), but chain length is less critical than the presence of a 2-acylamino side chain. The target compound lacks this feature, suggesting divergent activity unless the pyrrolidine mimics the acyl group’s steric or electronic effects.
- Metal Catalysis: The N,O-bidentate group in facilitates C–H activation.
- HDAC Inhibition : In acridone-based benzamides (), side chain position (C-3 vs. C-4) alters HDAC isoform specificity. The para-substituted pyrrolidine in the target compound may favor interactions with hydrophobic enzyme pockets.
Physicochemical Properties
- Lipophilicity : The trifluoromethyl group in increases logP, whereas pyrrolidine’s amine may enhance water solubility.
Biological Activity
N-Methoxy-N-methyl-4-(5-methylpyrrolidin-3-yl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique chemical structure characterized by:
- Methoxy group : Enhances solubility and bioavailability.
- Methyl group : May influence the compound's pharmacokinetic properties.
- Pyrrolidine moiety : Associated with various biological activities, particularly in the central nervous system.
The molecular formula is CHNO, indicating a complex structure that may interact with biological targets in diverse ways.
Pharmacological Properties
Research indicates that this compound may exhibit the following biological activities:
- Histamine H3 Receptor Antagonism : Similar compounds have shown effectiveness as antagonists at histamine H3 receptors, which are involved in regulating neurotransmitter release and may play a role in neuroinflammation and cognitive processes.
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of neuroinflammatory responses.
- Analgesic Activity : The compound may influence pain pathways, providing a basis for its investigation as an analgesic agent.
The mechanism by which this compound exerts its effects involves:
- Binding to Receptors : The compound is believed to bind selectively to specific receptors (e.g., histamine H3), modulating their activity and influencing various signaling pathways.
- Influence on Neurotransmitter Levels : By interacting with receptors involved in neurotransmitter release, it may alter levels of key neurotransmitters such as dopamine and serotonin, impacting mood and cognition.
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds highlights the unique aspects of this compound:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-Methoxy-N-methyl-4-nitrobenzamide | Methoxy and nitro groups on benzamide | Nitro group offers distinct reactivity compared to methyl groups |
| N-Methoxy-N,3-dimethyl-4-chlorobenzamide | Chlorine substituent on benzamide | Chlorine alters electronic properties significantly |
| N-Methoxy-N,3-dimethyl-4-amino-benzamide | Amino group instead of nitro | Amino group enhances hydrogen bonding capabilities |
This table illustrates how the combination of the methoxy group and pyrrolidine moiety in this compound may confer unique biological activities not observed in its analogs.
Research Findings and Case Studies
Recent studies have explored the biological activity of this compound through various experimental approaches:
- In Vitro Studies : Laboratory investigations have demonstrated its potential to modulate receptor activity. For instance, binding assays revealed that the compound interacts effectively with histamine H3 receptors, suggesting its role as an antagonist.
- Animal Models : Preliminary animal studies indicate possible efficacy in reducing neuroinflammation and pain responses, supporting its therapeutic potential in treating neurological disorders.
- Structure-Activity Relationship (SAR) : Ongoing SAR studies aim to optimize the compound's structure for enhanced potency and selectivity against specific biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
